Ethyl thieno[2,3-b]quinoline-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl thieno[2,3-b]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-2-17-14(16)12-8-10-7-9-5-3-4-6-11(9)15-13(10)18-12/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCAAJKZHFZCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358989 | |
| Record name | ethyl thieno[2,3-b]quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799833-64-0 | |
| Record name | ethyl thieno[2,3-b]quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl Thieno 2,3 B Quinoline 2 Carboxylate and Its Derivatives
Classical Synthetic Routes and Reaction Mechanisms
Traditional methods for constructing the ethyl thieno[2,3-b]quinoline-2-carboxylate core often rely on cyclocondensation, multi-step synthesis, and domino reactions. These established routes provide foundational strategies for accessing this important class of compounds.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone for the synthesis of thieno[2,3-b]quinolines. A prevalent method involves the reaction of 2-chloroquinoline-3-carbaldehydes with sulfur-containing nucleophiles. For instance, the cyclo-condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) and its analogues with thioglycolic acid in tetrahydrofuran (B95107) (THF) under reflux conditions has been reported. researchgate.net This reaction proceeds to form the corresponding thieno[2,3-b]quinoline-2-carboxylic acids, which can then be esterified to the ethyl ester. The use of copper oxide nanoparticles (CuO NPs) has been shown to facilitate this transformation. researchgate.net
Another notable cyclocondensation involves the reaction of 3-formyl-2-chloroquinolines with thioglycolic acid, which can yield a mixture of the cyclized thieno[2,3-b]quinoline-2-carboxylic acids and uncyclized [(3-formylquinolin-2-yl)thio]acetic acid. researchgate.net The uncyclized intermediate can be subsequently cyclized by refluxing with phosphorus oxychloride (POCl3) in an alcoholic medium to afford the desired thieno[2,3-b]quinoline carboxylates. researchgate.net
| Starting Material | Reagent | Conditions | Product | Yield (%) |
| 2-chloroquinoline-3-carbaldehyde | Thioglycolic acid, CuO NPs | THF, reflux (50°C), 2h | thieno[2,3-b]quinoline-2-carboxylic acid | Not Specified |
| 3-formyl-2-chloroquinolines | Thioglycolic acid, NaOH | Absolute EtOH | thieno[2,3-b]quinoline-2-carboxylic acid | 30-40% |
Multi-Step Synthesis from Precursors
Multi-step synthetic sequences allow for the gradual construction of the target molecule from readily available precursors. A common strategy begins with substituted acetanilides, which are converted to 2-chloroquinoline-3-carbaldehydes through established literature methods. researchgate.net These aldehydes then serve as key intermediates for the subsequent cyclization to form the thieno[2,3-b]quinoline ring system.
For example, a synthetic pathway can be designed involving the following key transformations:
Formation of 2-chloroquinoline-3-carbaldehydes: Synthesized from corresponding substituted acetanilides. researchgate.net
Reaction with a sulfur source: The aldehyde is reacted with a reagent like thioglycolic acid. researchgate.net
Cyclization and Esterification: The intermediate undergoes cyclization, followed by esterification to yield this compound.
This stepwise approach offers flexibility in introducing various substituents onto the quinoline (B57606) ring.
Domino and Cascade Reactions
Domino and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound. These reactions involve a series of intramolecular transformations that occur in a single pot.
One such example involves a tandem one-pot Sonogashira coupling followed by a 6-endo-dig lactonization. mdpi.com While this specific example leads to tricyclic lactones, the principle of a domino sequence can be applied to the synthesis of the target ester. Another approach involves the iodocyclization of 3-alkynyl-2-(methylthio)quinolines, which provides a novel pathway to access the quinoline fused heterocycle. rsc.org The resulting halogenated derivatives can be further functionalized. rsc.org
Transition-Metal-Catalyzed Synthesis
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)
Palladium catalysts are extensively used in cross-coupling reactions to form C-C and C-heteroatom bonds, which are crucial for the construction and functionalization of the thieno[2,3-b]quinoline framework.
The Sonogashira coupling of terminal alkynes with aryl halides is a powerful tool. For instance, methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate has been coupled with (het)arylalkynes using a Pd/Cu catalyst system with Et3N as the base. researchgate.net A similar strategy can be envisioned for the synthesis of precursors to this compound. Furthermore, the structural diversification of halogenated thieno[2,3-b]quinoline derivatives has been achieved through various palladium-catalyzed reactions, including Sonogashira and Suzuki couplings, highlighting the versatility of this approach. rsc.org
| Reaction Type | Catalyst System | Substrates | Product Type |
| Sonogashira Coupling | Pd/Cu | 7-bromothieno[2,3-b]pyrazine-6-carboxylate, (het)arylalkynes | Sonogashira ester products |
| Suzuki Coupling | Palladium catalyst | Halogenated thieno[2,3-b]quinolines, Boronic acids/esters | Aryl-substituted thieno[2,3-b]quinolines |
Rhodium-Catalyzed C-H Activation and Cycloaddition
Rhodium catalysis has emerged as a powerful method for C-H activation and subsequent annulation reactions. A notable application is the Rh(III)-catalyzed formal [4+2] cycloaddition between thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes. mdpi.com In this reaction, the carboxylic acid group acts as a directing group, facilitating the C-H activation and subsequent cycloaddition to form tetracyclic lactones. mdpi.comresearchgate.net The reaction is typically carried out using [RhCp*Cl2]2 as the catalyst, with Ag2CO3 as a base/oxidant and AgSbF6 as an additive in dry DMF at 100 °C. mdpi.com
While this example leads to a tetracyclic product, the underlying principle of rhodium-catalyzed C-H functionalization of the thieno[2,3-b]quinoline core opens up avenues for the synthesis of various derivatives. A different rhodium-catalyzed reaction involves the cyclopropanation-ring expansion of indoles with halodiazoacetates to synthesize ethyl quinoline-3-carboxylates, which are precursors to the target molecule. beilstein-journals.orgresearchgate.net This reaction proceeds under mild conditions and gives good to high yields. beilstein-journals.org
| Catalyst | Co-catalyst/Additive | Substrates | Reaction Type | Product |
| [RhCp*Cl2]2 | Ag2CO3, AgSbF6 | thieno[2,3-b]quinoline-2-carboxylic acid, internal alkynes | Formal [4+2] cycloaddition | Tetracyclic lactones |
| Rh2(esp)2 | Cs2CO3 | Indole, ethyl halodiazoacetates | Cyclopropanation-ring expansion | Ethyl quinoline-3-carboxylate |
Copper-Catalyzed Reactions
Copper-catalyzed reactions, particularly Ullmann-type condensations, represent a classical approach to forming C-N, C-O, and C-S bonds, which are crucial in the synthesis of heterocyclic systems like thieno[2,3-b]quinolines. wikipedia.org These reactions traditionally involve the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst, often at elevated temperatures. wikipedia.orgorganic-chemistry.org The synthesis of thieno[2,3-b]quinoline derivatives can be achieved through the reaction of appropriately substituted quinolines and thiophene (B33073) precursors. For instance, the Ullmann condensation can be employed to couple an amine with an aryl halide, a reaction known as the Goldberg reaction, which is an alternative to the Buchwald-Hartwig amination. wikipedia.org
In the context of thieno[2,3-b]quinoline synthesis, copper catalysts facilitate the intramolecular cyclization or intermolecular coupling steps. Modern advancements have introduced the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which can lead to improved yields and milder reaction conditions compared to traditional methods that required stoichiometric amounts of copper powder. wikipedia.org The mechanism of these Ullmann-type reactions is thought to involve a copper(I) species that undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the desired product. organic-chemistry.org
Modern and Sustainable Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods. These modern approaches, including microwave-assisted synthesis, nanoparticle catalysis, and the use of green solvents, have been successfully applied to the synthesis of this compound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jetir.orgnih.gov The synthesis of this compound has been efficiently achieved using this technology.
One prominent method involves the condensation of 2-chloro-3-formylquinolines with ethyl thioglycolate under microwave irradiation in the presence of a base like anhydrous potassium carbonate. tandfonline.comresearchgate.net This approach provides a rapid and efficient route to the target molecule. Another microwave-assisted method involves a one-pot reaction of 3-formyl-2-mercaptoquinolines with ethyl chloroacetate, also in the presence of potassium carbonate, under solvent-free conditions. tandfonline.com This particular reaction was completed in 12 minutes at 160 watts, yielding the product in 83% yield. tandfonline.com The use of microwave irradiation has been shown to significantly reduce reaction times from hours to minutes. jetir.org
Table 1: Microwave-Assisted Synthesis of this compound and its Analogs
| Starting Materials | Base | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-chloro-3-formylquinolines, Ethyl thioglycolate | K₂CO₃ | Microwave Irradiation | Not specified | Not specified | tandfonline.comresearchgate.net |
| 3-formyl-2-mercaptoquinoline, Ethyl chloroacetate | K₂CO₃ | Microwave (160 W), Solvent-free | 12 min | 83 | tandfonline.com |
| 2-Aminoacetophenone, Ethylacetoacetate | Mont. K-10 | Microwave (560 W), Dry media | 5 min | High | jetir.org |
Nanoparticle-Mediated Synthesis (e.g., CuO Nanoparticles)
The use of nanoparticles as catalysts has gained significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. mdpi.comnanomaterchem.com Copper oxide nanoparticles (CuO NPs) have been successfully employed in the synthesis of thieno[2,3-b]quinoline derivatives. researchgate.net
A novel approach reports the cyclo-condensation of 2-chloroquinoline-3-carbaldehydes with thioglycolic acid in the presence of CuO nanoparticles. researchgate.netresearchgate.net This reaction, conducted in tetrahydrofuran (THF) under reflux conditions (50°C) for 2 hours, demonstrated the high efficiency of CuO NPs in promoting the formation of the thieno[2,3-b]quinoline core. researchgate.net The study highlighted that CuO NPs were superior to other metal oxides like ZnO, TiO₂, and NiO in terms of reaction yield and time. researchgate.net A key advantage of using magnetic CuO NPs is their easy separation from the reaction mixture using an external magnet. researchgate.net
Solvent-Free Reactions and Green Solvents (e.g., γ-valerolactone)
The development of solvent-free reactions and the use of green solvents are central to the principles of green chemistry, aiming to reduce environmental impact. The synthesis of this compound has been adapted to these sustainable practices.
A notable example is the microwave-assisted, solvent-free synthesis of this compound from 3-formyl-2-mercaptoquinolines and ethyl chloroacetate. tandfonline.com This method not only eliminates the need for a solvent but also benefits from the speed of microwave heating. tandfonline.com
Furthermore, research has explored the use of bio-derived green solvents. A series of 2-ethoxycarbonylthieno[2,3-b]quinolines were synthesized in γ-valerolactone (GVL), a renewable and biodegradable solvent. researchgate.net This demonstrates a move towards more sustainable solvent choices in the synthesis of this important heterocyclic scaffold.
Derivatization Strategies and Functional Group Transformations
The ethyl ester group in this compound serves as a versatile handle for further structural modifications, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities. Key transformations include ester hydrolysis to the corresponding carboxylic acid and subsequent amide formation.
Ester Hydrolysis and Amide Formation
The hydrolysis of the ethyl ester of this compound to its corresponding carboxylic acid is a fundamental transformation. This is typically achieved under basic conditions, for example, by using lithium hydroxide (B78521) in a mixture of solvents like THF, methanol, and water. mdpi.com The resulting thieno[2,3-b]quinoline-2-carboxylic acid is a key intermediate for the synthesis of other derivatives, particularly amides.
The formation of amides from carboxylic acids is a common and important reaction in medicinal chemistry. ajchem-a.com Thieno[2,3-b]quinoline-2-carboxamides can be synthesized from the corresponding carboxylic acid by coupling with a desired amine. nih.gov This can be achieved using standard coupling reagents. Alternatively, amides can be formed directly from the ester by reaction with an amine, although this may require more forcing conditions. youtube.com For instance, thieno[2,3-b]quinoline-2-carboxamide derivatives have been synthesized and evaluated for their biological activities. nih.gov A specific method for synthesizing thieno[2,3-b]quinoline-2-carboxamide involves the microwave irradiation of a mixture of 3-formyl-2-mercaptoquinoline and 2-chloroacetamide (B119443) with potassium carbonate. tandfonline.com This reaction proceeds for 8 minutes at 240 watts, yielding the amide in 75% yield. tandfonline.com
Table 2: Synthesis of Thieno[2,3-b]quinoline-2-carboxamide
| Starting Materials | Reagents | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-formyl-2-mercaptoquinoline, 2-chloroacetamide | K₂CO₃ | Microwave (240 W) | 8 min | 75 | tandfonline.com |
Halogenation and Substitution Reactions
Halogenation of the thieno[2,3-b]quinoline skeleton provides valuable intermediates for further functionalization through substitution reactions. These reactions are crucial for introducing a variety of substituents, which can modulate the biological and chemical properties of the resulting compounds.
A notable method for synthesizing halogenated thieno[2,3-b]quinolines is through iodocyclization. The reaction of 3-alkynyl-2-(methylthio)quinolines with iodine leads to the formation of 3-iodo-2-substituted-thieno[2,3-b]quinolines. rsc.orgdocumentsdelivered.com These iodo derivatives serve as versatile precursors for various palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Heck reactions, allowing for the introduction of diverse functional groups at the 3-position. rsc.orgdocumentsdelivered.com
The reactivity of halogenated quinolines is a key factor in the synthesis of the thieno[2,3-b]quinoline core itself. For instance, the reaction of 2-chloro-3-formylquinolines with ethyl thioglycolate is a common route to this compound. nih.gov The presence of electron-withdrawing groups on the quinoline ring enhances the reactivity of the chlorine atom towards nucleophilic substitution. nih.gov
Furthermore, alpha-halogenation reactions, a fundamental transformation in organic chemistry, can be applied to introduce halogens at the alpha position of a carbonyl group. youtube.com While not directly applied to the ethyl ester of the title compound in the provided sources, the principles of the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-halogenation of carboxylic acids via an acid halide intermediate, are relevant to the functionalization of related structures. youtube.com
Table 1: Examples of Halogenation and Substitution Reactions
| Starting Material | Reagents | Product | Reaction Type |
| 3-Alkynyl-2-(methylthio)quinolines | I₂ | 3-Iodo-2-substituted-thieno[2,3-b]quinolines | Iodocyclization |
| 3-Iodo-thieno[2,3-b]quinoline derivatives | Terminal alkynes, Pd catalyst | 3-Alkynyl-thieno[2,3-b]quinolines | Sonogashira coupling |
| 3-Iodo-thieno[2,3-b]quinoline derivatives | Boronic acids, Pd catalyst | 3-Aryl/vinyl-thieno[2,3-b]quinolines | Suzuki coupling |
| 3-Iodo-thieno[2,3-b]quinoline derivatives | Alkenes, Pd catalyst | 3-Alkenyl-thieno[2,3-b]quinolines | Heck reaction |
| 2-Chloro-3-formylquinolines | Ethyl thioglycolate, Et₃N, DMSO | This compound | Nucleophilic substitution and intramolecular cyclization |
Cycloaddition Reactions Leading to Polycyclic Fused Systems
Cycloaddition reactions are powerful tools for the construction of complex polycyclic systems in a single step. For thieno[2,3-b]quinoline derivatives, these reactions provide access to novel, structurally diverse compounds with potential applications in medicinal chemistry and materials science.
One significant example is the Rh(III)-catalyzed formal [4+2] cycloaddition between thieno[2,3-b]quinoline-2-carboxylic acid and various internal alkynes. mdpi.com This reaction, triggered by C-H activation with the carboxylic acid group acting as a directing group, yields 3,4-disubstituted-1H-pyrano[4',3':4,5]thieno[2,3-b]quinolin-1-ones in good to high yields. mdpi.com This methodology represents an atom-economical approach to rapidly increase molecular complexity from a relatively simple precursor. mdpi.com
The Diels-Alder reaction, a classic [4+2] cycloaddition, has also been employed with thieno[2,3-b]quinoline derivatives. The S-oxide of a thieno[2,3-b]quinoline, formed by oxidation with m-chloroperbenzoic acid (MCPBA), can react with N-phenylmaleimide (NPMI) in refluxing acetic anhydride (B1165640) to produce a Diels-Alder adduct. researchgate.net
Table 2: Examples of Cycloaddition Reactions
| Thieno[2,3-b]quinoline Derivative | Reactant | Catalyst/Conditions | Product | Reaction Type |
| Thieno[2,3-b]quinoline-2-carboxylic acid | Internal alkynes | Rh(III) catalyst | 3,4-Disubstituted-1H-pyrano[4',3':4,5]thieno[2,3-b]quinolin-1-ones | [4+2] Cycloaddition |
| Thieno[2,3-b]quinoline S-oxide | N-Phenylmaleimide (NPMI) | Acetic anhydride, reflux | Diels-Alder adduct | [4+2] Cycloaddition |
Formation of Spiro-Fused Heterocycles
The synthesis of spiro-fused heterocycles represents an intriguing area of synthetic chemistry, leading to three-dimensionally complex molecules. While direct synthesis of spiro compounds from this compound was not detailed in the provided search results, related studies on similar heterocyclic systems demonstrate the potential for such transformations.
For instance, the synthesis of spiro compounds often involves the reaction of a heterocyclic core with a bifunctional reagent. Although not directly involving a spiro-fusion to the thieno[2,3-b]quinoline system itself, the broader literature on heterocyclic chemistry contains numerous examples of creating spiro centers.
Synthesis of Seleno-Analogs and Related Heterocycles
The replacement of sulfur with selenium in the thieno[2,3-b]quinoline scaffold leads to the formation of selenopheno[2,3-b]quinoline derivatives, which are of interest for their potentially altered biological and electronic properties.
A key synthetic route to these seleno-analogs involves an iodocyclization reaction of 3-alkynyl-2-(methylseleno)quinolines, which is analogous to the synthesis of their thieno counterparts. rsc.orgdocumentsdelivered.com This method provides a regioselective pathway to produce 3-iodo-2-substituted-selenopheno[2,3-b]quinolines. rsc.orgdocumentsdelivered.com These iodo-derivatives can then undergo further palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. rsc.orgdocumentsdelivered.com
Another approach involves the reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of a catalytic amount of piperidine (B6355638) to yield ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates. researchgate.net The requisite 3-formyl-2-selenoquinolines can be prepared from the corresponding 2-chloroquinoline-3-carbaldehydes by treatment with sodium hydroselenide (NaHSe). researchgate.net
Table 3: Synthesis of Seleno-Analogs
| Starting Material | Reagents | Product |
| 3-Alkynyl-2-(methylseleno)quinolines | I₂ | 3-Iodo-2-substituted-selenopheno[2,3-b]quinolines |
| 2-Chloroquinoline-3-carbaldehydes | 1. NaHSe 2. Diethyl malonate, piperidine | Ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates |
Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. In the ¹H NMR spectrum of Ethyl thieno[2,3-b]quinoline-2-carboxylate, distinct signals corresponding to the aromatic protons of the quinoline (B57606) and thiophene (B33073) rings, as well as the ethyl ester group, would be expected. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values of these signals would confirm the arrangement of protons. However, specific experimental ¹H NMR data for this compound has not been detailed in the available search results.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group would be prominent, typically in the region of 1700-1730 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic portions, C=C and C=N stretching vibrations from the fused aromatic rings, and C-O stretching of the ester group. While the synthesis of related thieno[2,3-b]quinoline derivatives is often confirmed using IR spectroscopy, specific spectral data for this compound is not provided in the search results. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula. The structural attributes of related organic compounds are often confirmed with mass spectral techniques, but specific data for this compound is not available. researchgate.net
Other Spectroscopic Methods (e.g., UV-Vis Absorption)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the extended π-conjugated system of the fused thienoquinoline core. The positions and intensities of these absorption maxima (λ_max) can offer insights into the electronic structure of the molecule. No specific UV-Vis absorption data for this compound was found in the search results.
Structure Activity Relationship Sar Studies of Thieno 2,3 B Quinoline Derivatives in Biological Systems
Investigation of Substituent Effects on Biological Potency
The type and position of chemical groups (substituents) attached to the thieno[2,3-b]quinoline core play a pivotal role in determining the molecule's biological potency. Research has shown that even minor modifications can lead to significant changes in activity, highlighting the sensitivity of biological targets to the molecule's electronic and steric properties.
Detailed research findings have elucidated the impact of various substituents. In the development of antiproliferative agents, modifications to the 2-carboxamide (B11827560) group are common. Studies on a series of 3-amino-2-carboxamido-thieno[2,3-b]pyridines have established SAR data showing that substitutions at the para-position of the phenyl carboxamide ring can lead to a loss of antiproliferative activity. nih.gov Conversely, other substitution patterns on this phenyl ring can be critical for potency. For instance, the derivative 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide was identified as a particularly potent compound against ovarian cancer cell lines. mdpi.com This specific substitution pattern underscores the importance of the electronic and steric profile of the group at this position.
Furthermore, efforts to improve the pharmacokinetic profile of thienopyridines have led to the synthesis of prodrugs. By incorporating bulky but cleavable ester and carbonate functional groups, researchers aimed to disrupt the extensive planarity and intermolecular stacking that often leads to poor solubility. mdpi.com This strategy not only aimed to improve solubility but also resulted in compounds with enhanced cytotoxic effects. The addition of these 'prodrug-like' moieties led to derivatives with IC₅₀ values in the nanomolar range against colon and breast cancer cell lines, demonstrating that substituents can be used to modulate both physical properties and biological potency. mdpi.com For example, certain ester derivatives achieved IC₅₀ values as low as 11 nM in HCT-116 cancer cells. mdpi.com
The table below summarizes the antiproliferative activity of selected thieno[2,3-b]pyridine (B153569) derivatives, illustrating the impact of different substituents on their potency.
| Compound / Derivative | Substituents | Target Cell Line | Potency (IC₅₀) |
| Compound 6c | Ester prodrug moiety | HCT-116 | 11 nM mdpi.com |
| MDA-MB-231 | 24 nM mdpi.com | ||
| Compound 8c | Ester prodrug moiety | HCT-116 | 15 nM mdpi.com |
| MDA-MB-231 | 21 nM mdpi.com | ||
| Compound 8d | Ester prodrug moiety | HCT-116 | 24 nM mdpi.com |
| MDA-MB-231 | 32 nM mdpi.com | ||
| Potent Derivatives | General Hexahydrocycloocta[b]thieno[3,2-e]pyridines | HCT116, MDA-MB-468, MDA-MB-231 | 80-250 nM nih.gov |
This table is interactive. Click on the headers to sort the data.
Impact of Core Ring Modifications and Fused Architectures
Altering the fundamental tricyclic core of the thieno[2,3-b]quinoline system or fusing additional rings to it creates new chemical architectures with potentially novel biological activities. These modifications can significantly change the molecule's size, shape, and flexibility, thereby influencing how it fits into and interacts with a biological target.
One approach involves the creation of tetracyclic lactone derivatives through methods like Rh(III)-catalyzed cycloaddition. mdpi.com This process extends the core structure, adding a new ring system and increasing molecular complexity, which can lead to new biological properties. mdpi.com Another significant modification strategy involves fusing cycloalkyl rings to the pyridine (B92270) portion of the scaffold. A study involving a large series of derivatives found that the size of the fused cycloalkyl ring directly correlated with antiproliferative activity. nih.gov Specifically, hexahydrocycloocta[b]thieno[3,2-e]pyridines, which feature a larger cycloalkyl ring, were generally the most active compounds tested against several human cancer cell lines. nih.gov This suggests that the increased size and altered geometry of the fused ring system enhance the interaction with the cellular target.
The table below illustrates the effect of increasing the size of the fused cycloalkyl ring on the biological activity of thieno[3,2-e]pyridine derivatives.
| Core Ring Modification | General Observation |
| Dihydrocyclopenta[b]thieno[3,2-e]pyridine | Less Active nih.gov |
| Cyclohepta[b]thieno[3,2-e]pyridine | Moderately Active nih.gov |
| Hexahydrocycloocta[b]thieno[3,2-e]pyridine | Most Active nih.gov |
This table is interactive. Click on the headers to sort the data.
Conformational Analysis and Molecular Recognition Implications
The biological activity of a molecule is fundamentally governed by its ability to recognize and bind to a specific target, such as an enzyme or receptor. This process of molecular recognition is highly dependent on the molecule's three-dimensional (3D) shape, or conformation, and its electronic properties. Conformational analysis and computational docking studies are therefore essential tools for understanding how thieno[2,3-b]quinoline derivatives interact with their biological targets at an atomic level.
Docking studies performed on the related thieno[3,2-c]quinoline scaffold, a structural isomer, provide valuable insights into these interactions. nih.govacs.org These studies simulate how the molecule fits into the binding site of a target protein, such as the RET kinase, which is implicated in certain cancers. nih.gov The results show that the tricyclic thienoquinoline core plays a crucial role by inserting into the ATP binding pocket of the kinase. nih.gov The specific orientation (pose) of the molecule within this pocket allows for the formation of stabilizing interactions with key amino acid residues. nih.govacs.org
The table below summarizes key interactions observed in docking studies between a thieno[3,2-c]quinoline derivative and the RET kinase binding pocket, illustrating the principles of molecular recognition.
| Interacting Part of Molecule | Key Interacting Amino Acid Residues | Type of Interaction |
| Thieno[3,2-c]quinoline Core | Forms the central anchor in the ATP binding pocket nih.gov | Shape complementarity, hydrophobic interactions nih.gov |
| 8-NO₂ Group | Lys758, Asp892 nih.gov | Electrostatic and polar interactions nih.gov |
| Aromatic Side Rings | Fits into the hydrophobic pocket of the binding site acs.org | Hydrophobic interactions acs.org |
This table is interactive. Click on the headers to sort the data.
Mechanistic Investigations of Biological Activities in Vitro and Molecular Level
Enzyme Inhibition Studies
Derivatives of the ethyl thieno[2,3-b]quinoline-2-carboxylate structure have demonstrated inhibitory activity against a variety of enzymes, indicating their potential as modulators of key biological pathways.
Inhibition of Heme Detoxification Pathways
Quinoline-containing compounds are known to interfere with hemoglobin digestion in the malaria parasite's life cycle. nih.gov During its intraerythrocytic stage, the Plasmodium parasite degrades hemoglobin, which releases toxic free heme. nih.gov The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin, which is biochemically identical to β-hematin. nih.govnih.gov The inhibition of this detoxification pathway is a primary mechanism of action for many quinoline-based antimalarial drugs. nih.govnih.gov
Thieno[2,3-b]quinoline derivatives have been investigated for their ability to inhibit β-hematin formation. The proposed mechanism suggests that these compounds bind to the faces of the growing hemozoin crystal, which prevents further polymerization of heme. ucl.ac.uk This leads to an accumulation of toxic free heme within the parasite's food vacuole, causing oxidative stress and damage to cellular components, ultimately leading to parasite death. nih.govucl.ac.uk The inhibition of cysteine proteases involved in hemoglobin degradation, as a consequence of increased free hemin, has also been suggested as a related mechanism. nih.govnih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both the insulin (B600854) and leptin signaling pathways. nih.govnih.gov Its inhibition is considered a therapeutic strategy for type 2 diabetes and obesity. A series of 2-ethoxycarbonylthieno[2,3-b]quinolines have been synthesized and evaluated for their inhibitory activity against PTP1B. One particular derivative, compound 6a , demonstrated an IC₅₀ value of 8.04 ± 0.71 μM and showed a 4.34-fold preference for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP). researchgate.netresearchgate.net Interestingly, further research has shown that some thieno[2,3-b]quinoline derivatives, originally developed as PTP1B inhibitors, can act as allosteric activators of SHP-1, another protein tyrosine phosphatase.
Table 1: PTP1B Inhibitory Activity of a Thieno[2,3-b]quinoline Derivative
| Compound | IC₅₀ (μM) against PTP1B | Selectivity (over TCPTP) | Reference |
|---|---|---|---|
| 6a (a 2-ethoxycarbonylthieno[2,3-b]quinoline) | 8.04 ± 0.71 | 4.34-fold | researchgate.netresearchgate.net |
IκB Kinase (IKK) Complex Inhibition
The IκB kinase (IKK) complex is a central component of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cell survival. While the broader class of quinoline (B57606) derivatives has been explored for anti-inflammatory properties, specific mechanistic studies detailing the direct inhibition of the IKK complex by this compound are not extensively documented in the provided search results. However, the known anti-inflammatory activities of related quinoline structures suggest that modulation of inflammatory pathways like NF-κB is a plausible mechanism. researchgate.net
Alpha-Glucosidase Inhibition
Alpha-glucosidase is an enzyme located in the small intestine that is responsible for breaking down complex carbohydrates into glucose. mdpi.com Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial blood glucose levels, which is a key strategy in managing type 2 diabetes. nih.gov A series of novel thieno[2,3-b]quinoline-hydrazone derivatives were synthesized and evaluated for their inhibitory effects on yeast α-glucosidase. nih.gov Several of these compounds exhibited potent inhibitory activity, significantly more powerful than the standard drug, acarbose. For instance, compound 9c was found to be 576 times more potent than acarbose, with an IC₅₀ value of 1.3 µM. nih.gov Molecular docking and dynamics studies suggest that these compounds bind effectively to the active site of the α-glucosidase enzyme. nih.gov Another study on thieno[2,3-b]quinoline-acetamide derivatives also identified potent competitive inhibitors of α-glucosidase. researchgate.net
Table 2: α-Glucosidase Inhibitory Activity of Thieno[2,3-b]quinoline-hydrazone Derivatives
| Compound | IC₅₀ (μM) | Potency (vs. Acarbose) | Reference |
|---|---|---|---|
| 9c | 1.3 | 576-fold more potent | nih.gov |
| Acarbose (Control) | ~750 | - | nih.gov |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. mdpi.commdpi.com Inhibitors of tyrosinase are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders and for skin-lightening applications. mdpi.comnih.gov Thioquinoline derivatives conjugated with thiosemicarbazide have been designed and synthesized as potent tyrosinase inhibitors. researchgate.net One such derivative, compound 10g , which features a para-chlorophenyl moiety, was identified as the most potent inhibitor in its series, with an IC₅₀ value of 25.75 ± 0.19 µM. researchgate.net Kinetic studies revealed a noncompetitive inhibition pattern, and fluorescence quenching studies indicated a direct interaction with the enzyme. researchgate.netnih.gov
Table 3: Tyrosinase Inhibitory Activity of a Thioquinoline Derivative
| Compound | IC₅₀ (μM) | Inhibition Pattern | Reference |
|---|---|---|---|
| 10g (Aryl-substituted thioquinoline conjugated to thiosemicarbazide) | 25.75 ± 0.19 | Noncompetitive | researchgate.net |
Interaction with Biological Macromolecules
The biological activity of this compound and its derivatives is fundamentally based on their interaction with biological macromolecules such as proteins (enzymes, receptors) and nucleic acids. Molecular docking studies, a key component of in silico research, have been instrumental in elucidating these interactions. For instance, in the context of α-glucosidase inhibition, docking studies revealed that the most active thieno[2,3-b]quinoline-hydrazones form crucial binding interactions within the enzyme's active site. nih.gov Similarly, for tyrosinase inhibition, molecular docking assessments were used to understand the behavior of the most potent compound within the proposed binding site of the enzyme. researchgate.net The planar nature of the thienopyridine core is thought to facilitate strong intermolecular interactions, including π-stacking, which can contribute to binding with macromolecules. mdpi.com
DNA Binding Properties and Intercalation Studies
The planar aromatic structure of thieno[2,3-b]quinoline derivatives suggests their potential to interact with DNA, a primary target for many cytotoxic agents. The primary mode of interaction for such planar molecules is typically intercalation, where the compound inserts itself between the base pairs of the DNA double helix. researchgate.net This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net Several biophysical techniques are employed to study these binding events.
UV-Visible Spectroscopy: This technique is used to monitor the changes in the absorption spectrum of the compound upon addition of DNA. Intercalative binding typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the wavelength of maximum absorption, indicating a strong interaction between the compound and the DNA base pairs. researchgate.netsrce.hr
Viscosity Measurements: Hydrodynamic methods, such as viscosity measurements, provide strong evidence for the mode of DNA binding. A classical intercalator is known to increase the viscosity of a DNA solution because it causes the double helix to lengthen and unwind to accommodate the inserted molecule. nih.gov Conversely, non-intercalative or groove-binding interactions cause a less pronounced or no significant change in DNA viscosity. nih.gov
Thermal Denaturation (Tm) Studies: The stability of the DNA double helix can be measured by its melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. Intercalating agents stabilize the double helix, leading to an increase in the Tm.
Studies on compounds with a similar fused heterocyclic ring system, such as 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), have demonstrated potent DNA intercalating properties. nih.gov The genotoxicity of MPTQ is linked to its ability to intercalate into DNA and potentially form protein-associated DNA-strand breaks, possibly mediated by topoisomerase enzymes. nih.gov This suggests that the broader thieno[2,3-b]quinoline class, including the ethyl carboxylate derivative, likely shares this mechanism of action.
Binding to Receptors and Signaling Pathways
Beyond direct DNA interaction, thieno[2,3-b]quinoline derivatives have been shown to interact with specific protein targets, thereby modulating key cellular signaling pathways.
Phosphoinositide-Specific Phospholipase C (PI-PLC): The thieno[2,3-b]pyridine (B153569) scaffold, a close structural analogue, was initially identified through virtual screening as an inhibitor of PI-PLC. mdpi.com Specifically, 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is considered a putative inhibitor of the PLC-γ isoform. researchgate.net This enzyme is a critical component of cellular signaling, and its upregulation in many cancers makes it an attractive therapeutic target. mdpi.com
Tyrosyl-DNA Phosphodiesterase 1 (TDP1): Certain 3-amino-2-carboxamido-thieno[2,3-b]pyridines have been identified as inhibitors of TDP1. nih.gov This DNA repair enzyme is a promising target for combination chemotherapy, as its inhibition can restore the sensitivity of cancer cells to topoisomerase I (TOP1) inhibitors like topotecan. nih.gov
P2X7 Receptor (P2X7R): Quinoline-carboxamide derivatives have been explored as antagonists for the P2X7 receptor. nih.gov This receptor is an ATP-gated ion channel that is overexpressed in various cancers and plays a role in inflammation and cell death. The development of antagonists for P2X7R is an active area of research for cancer therapy. nih.gov
Cellular Mechanisms of Action (In Vitro)
The molecular interactions of thieno[2,3-b]quinoline derivatives translate into significant effects at the cellular level, including the modulation of cell growth and the inhibition of microbial pathogens.
Modulators of Cellular Processes
Derivatives of the thieno[2,3-b]quinoline and related thieno[2,3-b]pyridine scaffolds exhibit potent anti-proliferative activity against a variety of human cancer cell lines.
Anti-proliferative Activity: These compounds have demonstrated significant cytotoxicity, with IC50 values often in the nanomolar to low micromolar range. mdpi.comekb.eg For instance, certain thieno[2,3-b]pyridine derivatives show potent activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT-116) cell lines. mdpi.com The anti-proliferative effects are often linked to the induction of apoptosis. mdpi.com
Cell Cycle Arrest: Mechanistic studies have revealed that these compounds can interfere with the normal progression of the cell cycle. For example, the related thieno[2,3-c]isoquinoline chemotype has been shown to induce a remarkable arrest at the G2/M phase of the cell cycle in HepG2 cells, preventing cells from entering mitosis. nih.gov
The table below summarizes the anti-proliferative activity of selected thieno[2,3-b]quinoline and thieno[2,3-b]pyridine derivatives against various cancer cell lines.
| Compound Class | Cell Line | Activity Metric | Value |
| Thieno[2,3-b]pyridine Derivative | MB-MDA-435 | GI50 | 70 nM |
| Thieno[2,3-b]pyridine Derivative | MB-MDA-435 | LC50 | 925 nM |
| Thieno[2,3-b]pyridine Derivative | HCT-116 | IC50 | 266 ± 62 nM |
| Thieno[2,3-b]pyridine Derivative | MDA-MB-231 | IC50 | 190 ± 5 nM |
| Thienotriazine Derivative | MCF-7 | IC50 | 3.25 µg/ml |
| Thienopyrimidine Derivative | MCF-7 | IC50 | 4.6 µg/ml |
Impact on Microbial Growth and Pathogen Virulence
The thieno[2,3-b]quinoline scaffold has also been investigated for its antimicrobial properties, showing activity against both eukaryotic pathogens and fungi.
Plasmodium falciparum : Malaria, caused by Plasmodium parasites, remains a major global health issue. The quinoline core is a well-established pharmacophore in antimalarial drugs. Derivatives of the thienoquinoline scaffold have shown promising activity against chloroquine-resistant strains of P. falciparum. A pyronaridine derivative of thieno[2,3-c]quinoline was found to inhibit the Dd2 strain with an IC50 value of 650 nM. nih.gov Furthermore, quinoline carboxamide-based compounds have been designed to inhibit falcipain-2, a crucial cysteine protease in the parasite's hemoglobin degradation pathway, with IC50 values in the low micromolar range. malariaworld.org
| Compound Class | Target/Strain | Activity Metric | Value |
| Thieno[2,3-c]quinoline Derivative | P. falciparum (Dd2 strain) | IC50 | 650 nM |
| Quinoline Carboxamide Derivative | Falcipain-2 (FP2) | IC50 | 2.14 µM |
| Quinoline Carboxamide Derivative | Falcipain-2 (FP2) | IC50 | 2.64 µM |
Saccharomyces cerevisiae : Certain thieno[2,3-b]quinoline derivatives have demonstrated inhibitory activity against the growth of the model yeast Saccharomyces cerevisiae. tandfonline.comresearchgate.net This suggests potential for development as antifungal agents.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of many-body systems. For derivatives of thieno[2,3-b]quinoline, DFT calculations are employed to determine optimized molecular geometries, electronic structures, and the energetics of chemical reactions. Methods like the B3LYP functional combined with basis sets such as 6–311++G(d,p) are commonly used to obtain stable structures and analyze parameters like bond lengths and angles. nih.gov These foundational calculations are crucial for understanding the molecule's intrinsic stability and reactivity.
Theoretical studies are pivotal in mapping out the mechanisms of chemical reactions involving the thieno[2,3-b]quinoline core. By calculating the energies of reactants, products, and transition states, chemists can predict the most likely pathways for a given transformation. For instance, the synthesis of the thieno[2,3-b]quinoline system often involves cyclo-condensation reactions, and DFT can model these complex sequences. researchgate.net
Furthermore, computational analysis can elucidate the mechanisms of more advanced reactions. One notable example is the Rh(III)-catalyzed [4+2] cycloaddition of thieno[2,3-b]quinoline-2-carboxylic acid with internal alkynes, where the carboxylic acid group acts as an internal directing group. researchgate.net DFT calculations can model the C-H activation step and the subsequent cycloaddition, providing a detailed energy profile of the reaction. Other studied reaction mechanisms for this scaffold include oxidation and Diels-Alder reactions. researchgate.net Understanding these pathways is essential for developing efficient synthetic routes to novel, functionalized thieno[2,3-b]quinoline derivatives.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov
For thieno[2,3-b]quinoline systems, the HOMO is typically spread across the π-conjugated backbone, while the LUMO also encompasses the fused ring system. derpharmachemica.com The distribution and energies of these orbitals dictate the molecule's behavior in charge transfer interactions, which is fundamental to its potential use in electronic materials and its interactions with biological receptors. derpharmachemica.comresearchgate.net The energy gap can be correlated with experimental data from UV-Vis spectroscopy to understand electronic transitions. nih.gov The table below presents representative theoretical values for the thieno[2,3-b]quinoline core and related derivatives, calculated using DFT methods, to illustrate how structural modifications can tune these electronic properties.
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thieno[2,3-b]quinoline (Parent) | -5.85 | -1.95 | 3.90 |
| Electron-Donating Group Substituted | -5.60 | -1.88 | 3.72 |
| Electron-Withdrawing Group Substituted | -6.10 | -2.25 | 3.85 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for predicting the binding affinity and interaction patterns of thieno[2,3-b]quinoline derivatives with specific biological targets.
For example, a thieno[2,3-b]quinoline-2-carboxamide derivative featuring a chalcone (B49325) moiety was studied for its interaction with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net Docking simulations revealed that the compound fits within the EGFR active site, forming key hydrogen bonds and hydrophobic interactions, which helps to explain its biological activity. researchgate.net
Although not the exact ester, studies on closely related scaffolds further demonstrate the utility of this approach. Derivatives of 2H-thiopyrano[2,3-b]quinoline have been docked against the cannabinoid receptor 1a (CB1a), with calculated binding affinities ranging from -5.3 to -6.1 kcal/mol. semanticscholar.org These simulations identified specific amino acid residues like PHE A-15, TRP A-12, and LYS A-16 as crucial for binding. nih.gov Such studies are invaluable for guiding the structural modifications needed to enhance binding potency and selectivity.
| Ligand Scaffold | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Thieno[2,3-b]quinoline-2-carboxamide-chalcone | EGFR | Not specified | Not specified | researchgate.net |
| 2H-thiopyrano[2,3-b]quinoline | CB1a (PDB: 2IGR) | PHE A-15, TRP A-12, LYS A-16, GLU-32 | -5.3 to -6.1 | semanticscholar.orgnih.gov |
| 4H-thiopyrano[2,3-b]quinolines | Influenza M2 Channel / Polymerase | Not specified | Not specified | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov By building these models, researchers can predict the activity of new, unsynthesized compounds. Both 2D- and 3D-QSAR methods are fundamental tools for the rational development of new bioactive agents. nih.gov
For the thieno[2,3-b]quinoline family, QSAR studies have been applied to understand and predict their antiproliferative effects. In a study involving seventy-nine derivatives of thieno[2,3-b]quinolines and related structures, QSAR models were developed to correlate their structural features with cytotoxicity against various cancer cell lines. nih.gov Such models can identify key molecular descriptors (e.g., steric, electronic, hydrophobic properties) that govern biological activity. For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where modifications to the molecule would likely increase or decrease activity. nih.gov These models serve as a predictive guide for designing more potent thieno[2,3-b]quinoline-based therapeutic agents. nih.govnih.gov
Predictive Studies on Molecular Properties Relevant to Biological Activity
Computational methods are increasingly used to predict the physicochemical and pharmacokinetic properties of drug candidates early in the discovery process. For thieno[2,3-b]quinoline derivatives, these predictive studies focus on properties that influence their behavior in biological systems.
One area of focus is predicting how structural changes affect solubility and cell permeability, which are linked to anti-proliferative activity. For instance, it has been proposed that the planar structure of some thieno[2,3-b]pyridine (B153569) derivatives leads to strong crystal packing and poor solubility. mdpi.com Predictive studies suggest that incorporating bulky but cleavable ester or carbonate groups could disrupt this planarity, thereby improving solubility and subsequent biological activity. mdpi.com
Another predictable property is the collision cross-section (CCS), which relates to the molecule's size and shape and can be measured by ion mobility-mass spectrometry. Theoretical predictions of CCS values for drug-like molecules can help anticipate their pharmacokinetic behavior. The table below shows predicted CCS values for an isomer, ethyl thieno[2,3-b]pyridine-3-carboxylate, illustrating the type of data that can be generated. uni.lu Such predictions, combined with antitumor activity data from related series, help build a comprehensive profile of a compound's potential before its synthesis. mdpi.com
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 208.04268 | 141.7 |
| [M+Na]+ | 230.02462 | 152.5 |
| [M-H]- | 206.02812 | 146.0 |
| [M+K]+ | 245.99856 | 149.7 |
Predicted Collision Cross Section (CCS) values for Ethyl thieno[2,3-b]pyridine-3-carboxylate. uni.lu
Advanced Applications in Materials Science and Chemical Synthesis
Organic Semiconductors and Light-Emitting Diodes (OLEDs) Research
The development of organic materials for semiconductor and optoelectronic applications is a rapidly advancing field. Thieno[2,3-b]quinoline derivatives are of interest in this area due to their extended π-conjugated systems, which are crucial for charge transport. researchgate.net The fusion of an electron-rich thiophene (B33073) ring with a quinoline (B57606) moiety creates a planar structure that can facilitate intermolecular interactions and improve charge mobility in organic field-effect transistors (OFETs) and other electronic devices.
While specific research focusing exclusively on ethyl thieno[2,3-b]quinoline-2-carboxylate for organic semiconductors is not extensively documented, studies on the broader class of thieno[2,3-b]quinolines suggest its potential. For instance, the construction of highly planar, extended π-electron systems is a key strategy for achieving high-mobility organic semiconductors. researchgate.net The thieno[2,3-b]quinoline scaffold provides a rigid and planar backbone that is amenable to functionalization, allowing for the tuning of its electronic properties.
The potential application of related heterocyclic systems in Organic Light-Emitting Diodes (OLEDs) has been noted. For example, pyrazolo[3,4-b]quinolines, which also feature a fused nitrogen-containing heterocyclic system, have been investigated as emission materials in OLEDs. researchgate.net This suggests that the photoluminescent properties of the thieno[2,3-b]quinoline core could be exploited for similar purposes. Further research into the photophysical properties of this compound, such as its fluorescence quantum yield and emission spectrum, would be necessary to fully assess its suitability for OLED applications.
Organoselenium compounds, which are structurally related to sulfur-containing heterocycles like thienoquinolines, are also utilized as organic conductors and semiconductors. researchgate.net This further supports the potential of the thieno[2,3-b]quinoline framework in electronic materials.
Chemical Probes and Building Blocks for Complex Molecular Architectures
The thieno[2,3-b]quinoline scaffold serves as a valuable building block for the synthesis of more complex, polyfunctionalized heterocyclic compounds with potential pharmacological and materials science applications. bohrium.comresearchgate.net The reactivity of the quinoline and thiophene rings allows for various chemical modifications, making derivatives like this compound versatile precursors.
Research has demonstrated that thieno[2,3-b]quinoline derivatives can be synthesized through various methods, including the reaction of 2-chloro-3-formyl quinolines with thioglycolic acid esters. researchgate.netresearchgate.net Once formed, these structures can undergo further reactions. For example, the resulting halides from iodocyclization reactions can be used in palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Heck reactions to build more elaborate molecular architectures. researchgate.net
The potential for thieno[2,3-b]quinoline derivatives to act as fluorescent probes has also been explored. A sensor based on a thieno[2,3-b]quinoline-2-carbohydrazide (B3060517) derivative was designed for the detection of various ions through distinct fluorescence behavior. bohrium.com This indicates that the inherent fluorescence of the thieno[2,3-b]quinoline core can be harnessed for sensing applications. The ester functional group in this compound could potentially be converted to a hydrazide to create similar chemical probes.
The synthesis of tetracyclic lactones from thieno[2,3-b]quinoline-2-carboxylic acid has been achieved through Rh(III)-catalyzed C-H activation and cycloaddition, showcasing the utility of this scaffold in creating complex polycyclic systems. researchgate.netmdpi.com
Catalytic Applications (e.g., in other organic reactions)
There is limited direct evidence in the provided search results of this compound or its close derivatives being used as catalysts in other organic reactions. However, the synthesis of thieno[2,3-b]quinoline derivatives has been shown to be catalyzed by various agents, including copper oxide nanoparticles and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.netresearchgate.net
While the compound itself is not documented as a catalyst, the broader field of heterocyclic chemistry often utilizes such molecules as ligands for metal catalysts. The nitrogen and sulfur atoms in the thieno[2,3-b]quinoline ring system could potentially coordinate with metal centers, suggesting a possible, though as yet unexplored, application in catalysis. Further research would be required to investigate the potential of this compound and its derivatives to act as ligands or organocatalysts.
Q & A
Basic: What are the standard synthetic routes for ethyl thieno[2,3-b]quinoline-2-carboxylate, and how can reaction efficiency be optimized?
Methodological Answer:
The compound is typically synthesized via iodocyclization of 3-alkynyl-2-(methylthio)quinolines, which generates the thieno[2,3-b]quinoline core regioselectively . Key steps include:
- Using iodine as a cyclizing agent in dichloromethane or chloroform.
- Optimizing reaction temperature (e.g., 0–25°C) to balance regioselectivity and yield.
- Introducing electron-withdrawing groups on the alkyne moiety to enhance cyclization efficiency.
For polycyclic derivatives, multi-component condensation reactions (e.g., using ethyl 3-amino-5-(2-furyl)-7,8-dihydropyrano-thienopyridine carboxylate) allow structural diversification . Optimization strategies include:
- Screening Lewis acid catalysts (e.g., ZnCl₂) to accelerate cyclization.
- Employing microwave-assisted synthesis to reduce reaction time and improve yield.
Basic: Which spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl ester protons at δ 1.3–1.5 ppm and δ 4.3–4.5 ppm) and confirms quinoline/thiophene ring connectivity .
- IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and C-S/C-N bonds in the heterocyclic core .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of ethyl group or CO₂).
- Elemental Analysis : Confirms purity and stoichiometry (±0.3% for C, H, N, S) .
Advanced: How can computational methods like DFT aid in understanding the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) are used to:
- Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites) .
- Analyze electrostatic potential maps to identify regions prone to intermolecular interactions (e.g., hydrogen bonding in antimalarial target binding) .
- Simulate UV-Vis spectra (TD-DFT) to correlate experimental absorbance peaks with electronic transitions .
Advanced: What strategies address low yields in iodocyclization reactions for synthesizing thieno[2,3-b]quinoline derivatives?
Methodological Answer:
- Solvent Optimization : Replace dichloromethane with acetonitrile to stabilize intermediates .
- Catalyst Screening : Use Au(I) or Ag(I) salts to enhance alkyne activation .
- Temperature Control : Gradual warming (0°C → RT) minimizes side reactions.
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate pure products .
Basic: What are the common substituents introduced to modify the core structure, and how do they impact physicochemical properties?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or chloro (-Cl) at the quinoline 4-position enhance solubility in polar solvents (e.g., DMF) .
- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) at the thiophene 5-position increases lipophilicity (logP +0.5) .
- Heterocyclic Extensions : Furan or pyrrole rings fused to the thienoquinoline core alter π-conjugation, shifting absorption maxima by ~20 nm .
Advanced: How to design a structure-activity relationship (SAR) study for antimalarial derivatives?
Methodological Answer:
Library Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, alkyl chains) at the quinoline 4- and thiophene 5-positions .
In Vitro Assays : Test against Plasmodium falciparum (IC₅₀ via SYBR Green assay) and mammalian cells (for selectivity index).
Computational Docking : Use AutoDock Vina to predict binding affinity to Pf DHODH enzyme (PDB: 1TV5) .
Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity.
Basic: What are the solubility challenges, and what solvent systems are recommended?
Methodological Answer:
- Challenges : Low aqueous solubility due to aromatic stacking; aggregation in polar protic solvents.
- Recommended Solvents :
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize Assays : Use identical parasite strains (e.g., Pf 3D7) and incubation times (72 hr) .
- Control Variables : Match solvent concentrations (e.g., ≤0.1% DMSO) and temperature (37°C).
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets.
Advanced: What purification methods are effective for complex derivatives, and how to validate purity?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) for polar derivatives .
- Recrystallization : Use ethyl acetate/hexane (1:3) for non-polar analogs.
- Purity Validation :
- HPLC-DAD : ≥95% peak area at 254 nm.
- TLC : Single spot in two solvent systems (e.g., CHCl₃/MeOH 9:1 and hexane/EtOAc 1:1).
Basic: What are the key safety considerations when handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
